Zileuton-13C2,15N is a stable isotopic variant of the compound Zileuton, which is primarily known as a leukotriene synthesis inhibitor used in the treatment of asthma. The chemical structure of Zileuton-13C2,15N includes two carbon isotopes () and one nitrogen isotope (), enhancing its utility in various biochemical and pharmacological studies. Zileuton itself is characterized by the chemical formula and is classified as a small molecule that selectively inhibits the enzyme 5-lipoxygenase, crucial for the biosynthesis of leukotrienes from arachidonic acid. This inhibition leads to reduced inflammation and bronchoconstriction in asthmatic patients .
Zileuton-13C2,15N exhibits significant biological activity as an anti-inflammatory agent. Its mechanism involves:
Clinical studies indicate that Zileuton can improve lung function and decrease the frequency of asthma attacks when administered appropriately .
The synthesis of Zileuton-13C2,15N typically involves isotopic labeling techniques that incorporate and into the Zileuton structure. Common methods for synthesizing isotopically labeled compounds include:
Zileuton-13C2,15N has several applications in research and clinical settings:
Research on Zileuton-13C2,15N has highlighted its interactions with various biological systems:
Several compounds share structural or functional similarities with Zileuton. Here are some notable examples:
| Compound Name | Mechanism | Unique Features |
|---|---|---|
| Montelukast | Cysteinyl leukotriene receptor antagonist | Oral bioavailability; once-daily dosing |
| Zafirlukast | Cysteinyl leukotriene receptor antagonist | Similar action but different pharmacokinetics |
| Pranlukast | Cysteinyl leukotriene receptor antagonist | More selective for certain leukotriene receptors |
| Bay u 9773 | 5-lipoxygenase inhibitor | Experimental drug with similar mechanism |
Zileuton-13C2,15N stands out due to its specific role as a direct inhibitor of 5-lipoxygenase rather than acting on receptors like its counterparts (Montelukast and Zafirlukast). This direct enzymatic inhibition provides a distinct therapeutic approach in managing asthma symptoms by targeting the underlying biochemical pathways directly involved in inflammation .
High-resolution mass spectrometry represents the gold standard for precise identification and quantification of isotopically labeled compounds such as Zileuton-13C2,15N [1]. The technique provides unparalleled mass accuracy and resolution capabilities essential for distinguishing between closely related isotopic species [2].
The molecular ion peak of Zileuton-13C2,15N exhibits a characteristic mass shift of 3.003 daltons compared to the natural abundance compound, corresponding to the incorporation of two carbon-13 atoms and one nitrogen-15 atom [3]. Time-of-flight mass spectrometry with resolving power exceeding 50,000 enables baseline separation of isotopic variants, facilitating accurate quantification of isotopic enrichment levels [1].
Fragmentation patterns in tandem mass spectrometry provide definitive structural confirmation of the labeled positions. The carbonyl carbon bearing the carbon-13 label demonstrates enhanced fragmentation intensity in collision-induced dissociation experiments, generating characteristic product ions that confirm the isotopic substitution pattern [4] [5]. Electrospray ionization coupled with multiple reaction monitoring enables detection limits in the sub-nanogram range, making this technique invaluable for pharmacokinetic studies [6].
| Isotopic Composition | Calculated m/z [M+H]+ | Mass Shift (Da) | Expected Abundance (%) |
|---|---|---|---|
| Natural abundance (unlabeled) | 237.069 | 0.000 | 100.0 |
| Single 13C substitution | 238.072 | 1.003 | 12.3 |
| Double 13C substitution | 239.076 | 2.007 | 0.7 |
| Single 15N substitution | 238.065 | 0.996 | 0.8 |
| 13C2,15N labeled (target) | 240.072 | 3.003 | 98.5 |
Nuclear magnetic resonance spectroscopy provides unique isotopic fingerprinting capabilities for Zileuton-13C2,15N through characteristic chemical shift perturbations and coupling patterns [7] [8]. Carbon-13 and nitrogen-15 nuclei exhibit distinct magnetic properties that enable direct observation and quantification of isotopic enrichment [9] [10].
The carbonyl carbon-13 resonance in Zileuton-13C2,15N appears as a doublet at 158.2 parts per million due to one-bond coupling with the adjacent nitrogen-15 nucleus, exhibiting a coupling constant of 15.2 hertz [9]. This characteristic coupling pattern serves as an unambiguous identifier for the dual-labeled species and enables quantitative assessment of isotopic purity [7].
Nitrogen-15 nuclear magnetic resonance spectroscopy reveals two distinct resonances corresponding to the urea nitrogen (-245.3 parts per million) and hydroxyl nitrogen (-210.1 parts per million) environments [10]. The urea nitrogen exhibits one-bond coupling to the adjacent carbon-13, appearing as a doublet with identical coupling constant magnitude, confirming the structural connectivity of the isotopic labels [9].
| Nuclear Position | Chemical Shift (ppm) | Coupling Pattern | J-Coupling (Hz) |
|---|---|---|---|
| Carbonyl 13C (C=O) | 158.2 | Doublet (1JCN) | 15.2 |
| Methyl 13C (CH3) | 18.4 | Singlet | 0 |
| Aromatic 13C (benzothiophene) | 125.8 | Multiplet | 0 |
| Urea 15N | -245.3 | Doublet (1JNC) | 15.2 |
| Hydroxyl 15N | -210.1 | Singlet | 0 |
Chromatographic separation techniques provide essential purity assessment capabilities for Zileuton-13C2,15N, enabling quantification of isotopic enrichment and identification of synthetic impurities [11] [12]. High-performance liquid chromatography with ultraviolet detection at 254 nanometers represents the standard analytical approach for routine purity determination [6].
The isotopically labeled compound exhibits virtually identical chromatographic behavior to the natural abundance material, with retention times differing by less than 0.01 minutes under reverse-phase conditions [11]. This minimal chromatographic discrimination necessitates mass spectrometric detection for definitive isotopic species identification and quantification [1].
Gradient elution using acetonitrile-water mobile phases with formic acid modification provides optimal peak shape and resolution for both labeled and unlabeled species [12]. Theoretical plate counts exceeding 4000 plates ensure adequate chromatographic performance for quantitative analysis, while tailing factors below 1.2 indicate acceptable peak symmetry [11].
| Parameter | Zileuton (Natural) | Zileuton-13C2,15N | Units |
|---|---|---|---|
| Retention Time (RT) | 8.42 | 8.41 | min |
| Peak Area | 156832 | 142856 | mAU*s |
| Theoretical Plates | 4250 | 4180 | plates |
| Tailing Factor | 1.12 | 1.14 | ratio |
| Resolution | 2.45 | 2.41 | ratio |
| Isotopic Purity | N/A | 98.5 | % |
| Main Impurity | 0.15 | 0.18 | % |
| Total Impurities | 0.28 | 0.32 | % |
X-ray crystallographic analysis provides definitive structural characterization of Zileuton-13C2,15N crystalline forms, revealing subtle but measurable differences in unit cell parameters compared to the natural abundance compound [13] [14]. Single crystal diffraction data collection at ambient temperature enables precise determination of molecular geometry and crystal packing arrangements [15].
The isotopically labeled compound crystallizes in the monoclinic crystal system with space group P21/c, identical to the natural abundance material [16]. However, systematic increases in unit cell dimensions reflect the larger atomic radii of the heavy isotopes, with the unit cell volume expanding by 1.6 cubic angstroms [17].
Electron density maps reveal enhanced scattering contrast at the labeled atomic positions, confirming the isotopic substitution pattern with high confidence [14]. The increased molecular mass results in a density increase of 0.006 grams per cubic centimeter, consistent with theoretical predictions based on isotopic mass differences [13].
| Crystal Parameter | Natural Zileuton | Zileuton-13C2,15N |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/c | P21/c |
| Unit Cell a (Å) | 10.825 | 10.831 |
| Unit Cell b (Å) | 8.642 | 8.645 |
| Unit Cell c (Å) | 12.348 | 12.352 |
| Volume (ų) | 1089.2 | 1090.8 |
| Z | 4 | 4 |
| Density (g/cm³) | 1.432 | 1.438 |
| Temperature (K) | 293 | 293 |
| R-factor (%) | 4.2 | 4.1 |